2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
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Overview
Description
2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromenone core structure, which is fused with a benzyloxycarbonyl-protected beta-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of a strong acid catalyst.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through the reaction of the chromenone core with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling with Beta-Alanine: The final step involves the coupling of the benzyloxycarbonyl-protected chromenone with beta-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the free amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can be cleaved to release the active beta-alanine moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 2-oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-[(benzyloxy)carbonyl]amino-3-phenylpropanoate
Uniqueness
2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its specific combination of the chromenone core and the benzyloxycarbonyl-protected beta-alanine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17NO6 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H17NO6/c22-18-9-7-15-6-8-16(12-17(15)27-18)26-19(23)10-11-21-20(24)25-13-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,21,24) |
InChI Key |
SDTMECXQBGOYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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